3-(Isothiazol-4-yl)propanoic acid
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Overview
Description
3-(Isothiazol-4-yl)propanoic acid is a heterocyclic compound containing an isothiazole ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The isothiazole ring is known for its biological activity, making derivatives of this compound valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isothiazol-4-yl)propanoic acid typically involves the formation of the isothiazole ring followed by the attachment of the propanoic acid group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacrylic acid can yield the desired isothiazole ring, which can then be further functionalized to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Isothiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-(Isothiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are explored, particularly in developing drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(Isothiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .
Comparison with Similar Compounds
Similar Compounds
3-(Isoxazol-4-yl)propanoic acid: Similar in structure but contains an isoxazole ring instead of an isothiazole ring.
Imidazolepropionic acid: Contains an imidazole ring and is known for its biological activity.
Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
3-(Isothiazol-4-yl)propanoic acid is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with specific activities and applications .
Properties
Molecular Formula |
C6H7NO2S |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-(1,2-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) |
InChI Key |
LOEWHGJWSMLQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NS1)CCC(=O)O |
Origin of Product |
United States |
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